(2S,4S,5S)-4,5-Dimethylpiperidine-2-carboxylic acid;hydrochloride
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Overview
Description
Scientific Research Applications
Non-covalent Bonded Supramolecular Architectures
Studies focusing on non-covalent interactions between organic bases and acidic derivatives, including 4-dimethylaminopyridine and various organic acids, reveal the formation of anhydrous and hydrous multicomponent organic acid–base adducts. These adducts are characterized by hydrogen bonding interactions, playing crucial roles in forming 2D–3D framework structures. This research underscores the importance of understanding the structural and functional roles of similar compounds in developing supramolecular architectures (Huan Zhang et al., 2015).
Hydrogen Bonding in Supramolecular Networks
Another study emphasizes the role of hydrogen bonding in stabilizing supramolecular architectures formed from 2-aminoheterocyclic compounds and carboxylic acid derivatives. This work sheds light on the intricate balance of strong and weak non-covalent interactions in constructing complex 3D structures, potentially offering insights into the utility of similar compounds in forming stable molecular assemblies (Shouwen Jin et al., 2011).
Photochemical Dimerization
The photochemical dimerization of 2-aminopyridines and 2-pyridones, under ultraviolet irradiation in hydrochloric acid solution, results in the formation of 1,4-dimers. This research provides a basis for understanding the photochemical behaviors of similar chemical structures, which could be relevant in synthesizing new molecular compounds through photochemical reactions (E. Taylor & R. O. Kan, 1963).
Cocrystallization and Supramolecular Chemistry
Cocrystallization studies involving N-donor type compounds with 5-sulfosalicylic acid highlight the formation of binary molecular cocrystals through proton transfer mechanisms. This research illustrates the potential applications of similar compounds in developing new materials with specific supramolecular architectures, driven by hydrogen bonding and other non-covalent interactions (Lei Wang et al., 2011).
Safety and Hazards
This compound has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source. It should also be kept away from any possible contact with water, because of violent reaction and possible flash fire .
Properties
IUPAC Name |
(2S,4S,5S)-4,5-dimethylpiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-5-3-7(8(10)11)9-4-6(5)2;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t5-,6+,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOSDNQSBLLCDV-UHRUZOLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NCC1C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](NC[C@H]1C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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